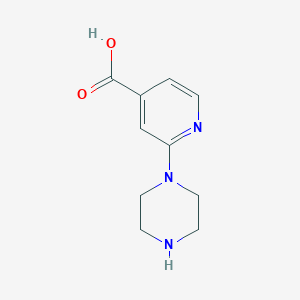

2-(Piperazin-1-yl)isonicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Piperazin-1-yl)isonicotinic acid is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s worth noting that arylpiperazine derivatives, which include 2-(piperazin-1-yl)isonicotinic acid, have been found to interact with the serotonergic system .

Mode of Action

Similar compounds have been shown to interact with the serotonin 5-ht1a receptors and, in some cases, also with the 5-ht2c receptors . This interaction could potentially alter the serotonergic transmission, leading to various physiological effects.

Biochemical Pathways

It’s known that picolinic acid, a related compound, is a catabolite of the amino acid tryptophan through the kynurenine pathway . This pathway has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .

Result of Action

Related arylpiperazine derivatives have been shown to possess antidepressant activity in both the forced swim test (fst) and tail suspension test (tst), two predictive tests for antidepressant effect in mice .

Activité Biologique

2-(Piperazin-1-yl)isonicotinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H13N3O2 and features a piperazine moiety attached to an isonicotinic acid structure, which contributes to its unique pharmacological profile. Its hydrochloride form is often studied for enhanced solubility and bioavailability .

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant activity:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 5.0 μg/mL | 10 μg/mL |

| Escherichia coli | 10 μg/mL | 20 μg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 6.7 μg/mL | 12.5 μg/mL |

These results suggest that the compound not only inhibits bacterial growth but also exhibits bactericidal activity, making it a potential candidate for developing new antibiotics .

2. Antituberculosis Activity

The compound's structural similarity to isoniazid, a well-known antituberculosis agent, positions it as a promising candidate in the fight against tuberculosis (TB). In vitro studies have shown that derivatives of isonicotinic acid, including those containing piperazine, can effectively target Mycobacterium tuberculosis. The compound's mechanism may involve the inhibition of specific enzymes crucial for bacterial survival .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or DNA replication, similar to other piperazine derivatives.

- Cell Membrane Disruption : Studies suggest that the compound can disrupt microbial cell membranes, leading to cell lysis and death .

- Biofilm Inhibition : Preliminary data indicate that it may inhibit biofilm formation in pathogenic bacteria, which is critical for persistent infections .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

- A study demonstrated its effectiveness against MRSA biofilms, showing a reduction in biofilm biomass at concentrations as low as 0.007 mg/mL .

- Another investigation highlighted its potential as an antitubercular agent, where it exhibited comparable efficacy to standard treatments in vitro .

Comparison with Similar Compounds

The unique structure of this compound allows it to be compared with other compounds in terms of antimicrobial activity:

| Compound | MIC against S. aureus | Mechanism of Action |

|---|---|---|

| This compound | 5.0 μg/mL | Enzyme inhibition and membrane disruption |

| Isoniazid | 0.5 μg/mL | Inhibition of mycolic acid synthesis |

| Ciprofloxacin | 1.0 μg/mL | Inhibition of DNA gyrase |

This table illustrates that while this compound shows promising activity, further optimization may enhance its efficacy compared to established antibiotics .

Applications De Recherche Scientifique

Pharmacological Properties

1. Antimicrobial Activity

Research indicates that derivatives of 2-(piperazin-1-yl)isonicotinic acid exhibit significant antimicrobial properties. For instance, compounds with piperazine moieties have been shown to disrupt microbial cell membranes, leading to cell death. A study demonstrated that piperazine-based compounds were effective against strains of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 2.5 μg/mL .

2. Cardiovascular Applications

The compound has been identified as a promising candidate for cardiovascular therapies. Specifically, derivatives such as CV-8972 (which includes this compound) have been shown to enhance mitochondrial energy production in cardiac tissues. This is achieved by shifting the metabolism from fatty acid oxidation to glucose oxidation, which is more efficient in certain heart diseases . The mechanism involves the metabolism of the compound into active forms that promote ATP synthesis and improve cardiac function.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of a derivative of this compound demonstrated its effectiveness against Gram-positive bacteria. The research utilized fluorescence microscopy to measure uptake into microbial cells, revealing that the compound disrupted cellular integrity and inhibited growth effectively .

Case Study 2: Cardiovascular Drug Development

A clinical trial involving CV-8972 showcased its potential in treating ischemic heart disease. Patients administered this compound exhibited improved cardiac output and reduced symptoms associated with heart failure. The study highlighted the compound's ability to enhance mitochondrial function, suggesting a novel approach to managing cardiovascular diseases .

Propriétés

IUPAC Name |

2-piperazin-1-ylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLCNVLCYNCBEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650359 |

Source

|

| Record name | 2-(Piperazin-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-26-6 |

Source

|

| Record name | 2-(Piperazin-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.